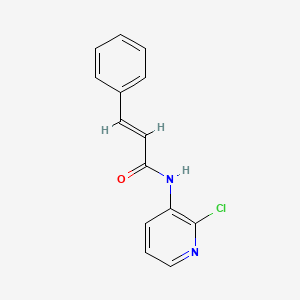![molecular formula C5H9ClO2S B14172462 3-[(2-Chloroethyl)sulfanyl]propanoic acid CAS No. 4303-46-2](/img/structure/B14172462.png)
3-[(2-Chloroethyl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chloroethyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C₅H₉ClO₂S. It is a derivative of propanoic acid, where a 2-chloroethyl group is attached to the sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroethyl)sulfanyl]propanoic acid typically involves the reaction of 3-mercaptopropanoic acid with 2-chloroethanol under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the sulfur atom of 3-mercaptopropanoic acid and the carbon atom of 2-chloroethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloroethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chloroethyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chloroethyl)sulfanyl]propanoic acid involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modification of proteins, enzymes, or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-[(2-chloroethyl)sulfanyl]propanoic acid: A derivative with an amino group, used in the study of cysteine and its derivatives.
3-[(2-Chlorophenyl)sulfanyl]propanoic acid: A compound with a chlorophenyl group, used in various chemical applications.
Uniqueness
3-[(2-Chloroethyl)sulfanyl]propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in different fields of research and industry.
Properties
CAS No. |
4303-46-2 |
|---|---|
Molecular Formula |
C5H9ClO2S |
Molecular Weight |
168.64 g/mol |
IUPAC Name |
3-(2-chloroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H9ClO2S/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) |
InChI Key |
QEJFNSFFSQAUIW-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14172391.png)
![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)
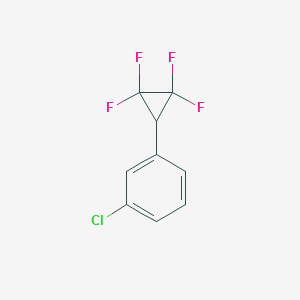

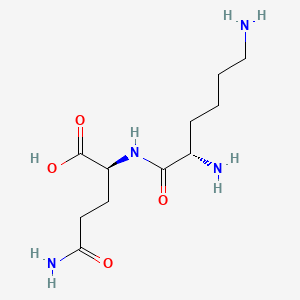
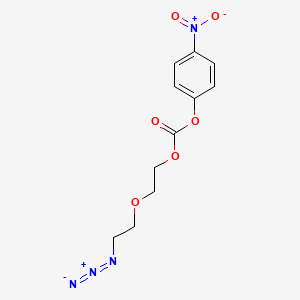
![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)
![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)
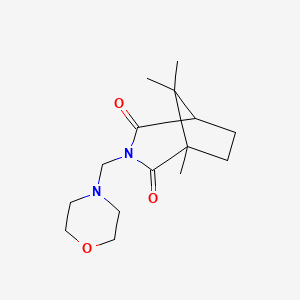
![2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14172444.png)
![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)
![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)
